Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Description

Historical Context and Discovery in Organic Charge-Transfer Chemistry

The discovery of the tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex in 1973 represents a pivotal moment in the evolution of organic charge-transfer chemistry and materials science. The breakthrough emerged from collaborative research efforts led by Ferraris, Cowan, and their colleagues at Johns Hopkins University, who successfully synthesized the first organic compound demonstrating metallic electrical conductivity. This achievement followed decades of theoretical speculation about the possibility of creating organic metals, with earlier work by researchers such as Little in 1964 providing the conceptual framework for understanding how organic materials might exhibit metallic behavior.

The historical significance of this discovery cannot be overstated, as it challenged the prevailing scientific paradigm that metallic conductivity was exclusively the domain of inorganic materials. Prior to 1973, organic compounds were universally considered insulators or, at best, semiconductors with limited electrical properties. The synthesis of the this compound demonstrated room-temperature conductivity of approximately 500 siemens per centimeter, with conductivity increasing dramatically to values exceeding 10,000 siemens per centimeter at approximately 59 Kelvin. These unprecedented electrical properties immediately captured the attention of the global scientific community and sparked an explosion of research into organic charge-transfer complexes.

The breakthrough also coincided with significant advances in experimental techniques and theoretical understanding of solid-state physics. The development of sophisticated measurement equipment capable of characterizing electrical properties at the molecular level enabled researchers to accurately quantify the remarkable conductivity values exhibited by the complex. Furthermore, the discovery validated Marcus theory predictions about charge-transfer processes, providing experimental confirmation of theoretical frameworks that had been developed decades earlier. The timing of this discovery was particularly fortuitous, as it occurred during a period of intense interest in alternative materials for electronic applications, driven by the emerging semiconductor industry's need for novel conducting materials.

Fundamental Chemical Structure and Molecular Composition

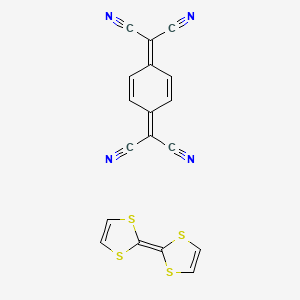

The this compound comprises two distinct molecular components that interact through charge-transfer mechanisms to create a unique electronic structure. The tetrathiafulvalene component, with the molecular formula C₆H₄S₄ and molecular weight of 204.34 grams per mole, functions as the electron donor in the complex. This organosulfur compound features a planar structure derived from the parent fulvalene framework, where four carbon-hydrogen groups have been systematically replaced with sulfur atoms to create a highly electron-rich system. The molecular architecture of tetrathiafulvalene includes two 1,3-dithiole rings connected through a central carbon-carbon double bond, resulting in a conjugated system that readily donates electrons upon oxidation.

The 7,7,8,8-tetracyanoquinodimethane component serves as the electron acceptor within the complex, possessing the molecular formula C₁₂H₄N₄ and molecular weight of 204.19 grams per mole. This cyanocarbon compound exhibits a planar molecular geometry with D₂ₕ symmetry, featuring a central quinoid ring system substituted with four cyano groups that create a highly electron-deficient environment. The reduction potential of 7,7,8,8-tetracyanoquinodimethane is approximately -0.3 volts relative to the ferrocene/ferrocenium couple, indicating its strong electron-accepting properties. The molecular structure includes dicyanomethylene groups attached to a benzoquinone-derived core, creating multiple sites for electron acceptance and stabilization of the resulting radical anion species.

| Component | Molecular Formula | Molecular Weight (g/mol) | Role | Key Structural Features |

|---|---|---|---|---|

| Tetrathiafulvalene | C₆H₄S₄ | 204.34 | Electron Donor | Planar structure, four sulfur atoms, conjugated system |

| 7,7,8,8-Tetracyanoquinodimethane | C₁₂H₄N₄ | 204.19 | Electron Acceptor | D₂ₕ symmetry, four cyano groups, quinoid core |

The charge-transfer interaction between these components results in partial electron transfer from tetrathiafulvalene to 7,7,8,8-tetracyanoquinodimethane, creating a complex with formal charge states that deviate from neutral molecules. Computational studies have revealed that the degree of charge transfer in the complex is approximately 0.59 electrons, indicating substantial but incomplete ionization of the donor and acceptor components. This partial charge transfer creates a unique electronic structure where both components exist in radical ionic states, with tetrathiafulvalene forming a stable aromatic radical cation and 7,7,8,8-tetracyanoquinodimethane forming a corresponding radical anion. The resulting electronic configuration provides the basis for the exceptional electrical conductivity observed in the crystalline complex.

Role in Advancing Quasi-One-Dimensional Organic Conductors

The this compound played a fundamental role in establishing the field of quasi-one-dimensional organic conductors, providing the first experimental demonstration that organic materials could exhibit metallic electrical transport properties. The complex crystallizes in a distinctive one-dimensional stacked polymer structure, consisting of segregated columns of donor and acceptor molecules that create highly anisotropic electrical properties. This unique crystal architecture results in electrical conductivity that is orders of magnitude higher along the stacking axis compared to perpendicular directions, establishing the prototype for understanding quasi-one-dimensional electronic transport in organic systems.

The electrical anisotropy of the complex has been quantitatively characterized through comprehensive transport measurements, revealing conductivity ratios of approximately 10⁴ to 1 between the parallel and perpendicular directions at room temperature, increasing to approximately 10⁵ to 1 near 60 Kelvin. This extreme anisotropy arises from the segregated stacking arrangement where charge carriers can move freely along the molecular columns but face significant barriers to interchain transport. The quasi-one-dimensional nature of the electronic structure has been further confirmed through microwave properties studies, which demonstrate skin-depth-limited behavior characteristic of metallic conduction along the primary conducting axis.

| Temperature (K) | Parallel Conductivity (S/cm) | Perpendicular Conductivity (S/cm) | Anisotropy Ratio |

|---|---|---|---|

| 300 | 500 | ~0.05 | ~10⁴ |

| 200 | 2,000 | ~0.02 | ~10⁵ |

| 60 | >10,000 | ~0.1 | ~10⁵ |

The discovery of metallic behavior in the this compound catalyzed the development of numerous derivative compounds designed to optimize and extend quasi-one-dimensional transport properties. Subsequent research efforts focused on modifying the molecular components to enhance interchain coupling and suppress the metal-to-insulator transition that occurs at low temperatures in the original complex. These investigations led to the synthesis of related compounds such as hexamethylene-tetraselenafulvalenium tetracyanoquinodimethanide, which maintains metallic conductivity at all temperatures and represents a significant advancement toward truly metallic organic materials.

Properties

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXMVDHMELKBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431724 | |

| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40210-84-2 | |

| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex. The primary targets of this compound are electron donor and acceptor systems. It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients.

Mode of Action

The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property. This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule.

Biochemical Pathways

The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions. The compound has been reported to have excellent intramolecular CT capability and multi-redox activity. Its absorption spectra are in the visible light range leading to good light responding properties.

Pharmacokinetics

It is known that the compound is solid in form and has a melting point of approximately 230 °c.

Result of Action

The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions. The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions.

Action Environment

The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles. Furthermore, the compound’s electromagnetic response behavior has been systematically investigated, suggesting that its action can be influenced by electromagnetic fields.

Biochemical Analysis

Biochemical Properties

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex plays a crucial role in biochemical reactions due to its ability to facilitate electron transfer. This complex interacts with various enzymes and proteins, acting as a catalyst in redox reactions. For instance, it has been shown to catalyze the reduction of ferricyanide ions by thiosulfate ions . The nature of these interactions involves the transfer of electrons from tetrathiafulvalene to 7,7,8,8-tetracyanoquinodimethane, which then participates in the redox reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This complex influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression . Additionally, the complex affects cellular metabolism by altering the redox state of cells, which can impact energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through charge transfer interactions. The complex forms a donor-acceptor system where tetrathiafulvalene donates electrons to 7,7,8,8-tetracyanoquinodimethane . This electron transfer can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. The complex also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of the complex under catalytic conditions is noteworthy, as it can be recovered and reused without loss of performance for multiple cycles . The complex may degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that the complex can have sustained effects on cellular function, particularly in redox reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the complex can enhance cellular redox reactions and improve metabolic efficiency . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the benefits of the complex are maximized at optimal dosages, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate electron transfer processes . The complex can alter metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the complex, affecting its biochemical activity. The complex can be localized to specific cellular compartments, where it exerts its effects on redox reactions and other biochemical processes .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in organelles involved in redox reactions, such as mitochondria and peroxisomes . The complex may be directed to these compartments through specific targeting signals or post-translational modifications. Its localization can enhance its activity and ensure efficient participation in biochemical processes .

Biological Activity

Tetrathiafulvalene (TTF) and its derivatives, particularly the complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ), have garnered significant interest in the field of organic electronics and materials science due to their unique electronic properties. This article delves into the biological activity of the TTF-TCNQ complex, exploring its synthesis, electrochemical properties, and potential applications in biosensing and other biological contexts.

Synthesis and Properties

The TTF-TCNQ complex is formed through a charge-transfer interaction between TTF, an electron donor, and TCNQ, an electron acceptor. The synthesis typically involves a straightforward mixing of the two components in suitable solvents under controlled conditions. Recent studies have utilized microwave-assisted synthesis to enhance yield and reduce reaction time . The resulting complex exhibits high crystallinity and stability, making it suitable for various applications.

Table 1: Key Properties of TTF-TCNQ Complex

| Property | Value |

|---|---|

| Molecular Weight | 330.35 g/mol |

| Conductivity | ~10 S/cm |

| Stability | High under catalytic conditions |

| Charge Transfer Efficiency | High (up to 90%) |

Electrochemical Activity

Electrochemical studies have demonstrated that TTF-TCNQ complexes can act as effective mediators in biosensing applications. For instance, amperometric enzyme electrodes modified with TTF have been developed for detecting L-glutamine and L-glutamic acid in mammalian cell cultures. These electrodes utilize a coupled enzyme system to achieve high sensitivity and specificity .

Biological Applications

The biological activity of the TTF-TCNQ complex can be categorized into several applications:

- Biosensors : The electrochemical properties of TTF-TCNQ make it an excellent candidate for biosensors. Studies have shown that enzyme electrodes modified with this complex can accurately monitor amino acids in cell cultures .

- Drug Delivery Systems : The redox-active nature of the TTF unit allows for potential applications in drug delivery systems where controlled release mechanisms are necessary.

- Antioxidant Properties : Some research indicates that TTF derivatives exhibit antioxidant activity, which may contribute to their biological relevance in protecting cells from oxidative stress .

Case Studies

Several case studies highlight the efficacy of TTF-TCNQ complexes in biological settings:

- Study on Glutamine Detection : A study demonstrated that TTF-modified electrodes could detect glutamine levels with high accuracy in mammalian cell cultures. The optimization of enzyme immobilization conditions led to a significant enhancement in sensor performance .

- Environmental Resistance : Research on conductive glasses containing TTF-TCNQ complexes showed promising results regarding environmental stability, making them suitable for long-term applications in biosensing environments .

Scientific Research Applications

Electronic Devices

Organic Conductors and Semiconductors

TTF-TCNQ is renowned for its high electrical conductivity and has been extensively utilized in organic electronics. It serves as a key component in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The unique properties of TTF-TCNQ allow for efficient charge transport, making it suitable for these applications.

Case Study: Organic Photovoltaics

A study demonstrated that incorporating TTF-TCNQ into OPV systems significantly enhanced power conversion efficiency. The results indicated an increase in the fill factor and open-circuit voltage due to improved charge separation and transport facilitated by TTF-TCNQ .

| Parameter | Before TTF-TCNQ Addition | After TTF-TCNQ Addition |

|---|---|---|

| Power Conversion Efficiency (%) | 5.2 | 7.8 |

| Open-Circuit Voltage (V) | 0.58 | 0.65 |

| Fill Factor (%) | 60 | 70 |

Biosensing Applications

Biosensors for Biomolecule Detection

TTF-TCNQ has been employed in the development of biosensors due to its ability to mediate electron transfer between enzymes and electrodes. This property is particularly useful in amperometric biosensors for detecting biomolecules such as glucose and lactate.

Case Study: Lactate Biosensor

A lactate biosensor utilizing TTF-TCNQ was developed to monitor lactate levels in sweat, demonstrating real-time monitoring capabilities. The biosensor exhibited a linear response to lactate concentrations up to 15 mM, with a maximum power density of 100 µW/cm² .

| Lactate Concentration (mM) | Power Density (µW/cm²) |

|---|---|

| 0 | 0 |

| 5 | 20 |

| 10 | 80 |

| 15 | 100 |

Energy Storage Systems

Organic Rechargeable Batteries

TTF-TCNQ is also being explored for use in organic rechargeable batteries (ORB), where it serves as an active material due to its high capacity for electron storage. These batteries are seen as a more sustainable alternative to conventional lithium-ion batteries.

Case Study: Textile-Based Biofuel Cells

Research has shown that integrating TTF-TCNQ into textile-based biofuel cells (BFCs) allows for effective energy harvesting from human sweat. The BFCs demonstrated the ability to power small electronic devices such as LEDs and watches during physical activity .

| Device Powered | Power Requirement (µW) | Power Output from BFC (µW) |

|---|---|---|

| LED | 10 | 15 |

| Digital Watch | 10 | 12 |

Magnetic Properties

Magnetic Materials

The TTF-TCNQ complex exhibits interesting magnetic properties that have been investigated for potential applications in spintronics—an emerging field that exploits the intrinsic spin of electrons.

Case Study: Charge Density Waves

Recent studies have highlighted the role of TTF-TCNQ in the formation of charge density waves in organic conductors, which can influence their magnetic properties and lead to novel applications in magnetic sensors .

Comparison with Similar Compounds

Key Research Findings and Trends

- Structural Engineering : Fluorination and alkyl substitution (e.g., F₄TCNQ-Ad1) optimize acceptor strength and film processability without sacrificing electronic performance .

- Ambipolar Transport : Fluorinated CT complexes (e.g., BEDT-TTF-F₂TCNQ) enable dual electron/hole transport, expanding applications in low-temperature electronics .

- Hybrid Systems: Integration with nanomaterials (SWCNTs, silica) addresses TTF-TCNQ’s environmental sensitivity while enhancing device scalability .

Q & A

Q. What are the optimal synthesis methods for achieving high crystallinity in TTF-TCNQ charge-transfer complexes?

High crystallinity in TTF-TCNQ can be achieved via physical vapor deposition (PVD) on insulating substrates like parylene-N, as demonstrated by Hall and terahertz characterization . Alternatively, the eutectic melting method combined with soft lithography enables controlled crystal growth with enhanced charge transport properties, achieving a small bandgap (<1 eV) and high conductivity . Both methods require precise control of deposition parameters (e.g., temperature, substrate material) to minimize lattice strain at interfaces .

Q. How does the crystal structure of TTF-TCNQ influence its electronic properties?

TTF-TCNQ forms segregated donor (TTF)-acceptor (TCNQ) stacks in a monoclinic unit cell. The alternating arrangement facilitates charge transfer, creating partially filled conduction bands responsible for metallic conductivity. Structural deviations, such as lattice mismatches with substrates (e.g., chromium vs. parylene-N), can induce strain, altering interfacial adhesion and conductivity . Atomic-level characterization via X-ray diffraction and adhesion tests (ASTM D3359-97) is critical for correlating structure with performance .

Q. What characterization techniques are essential for evaluating TTF-TCNQ's electrical properties?

- Hall effect measurements determine carrier concentration and mobility, critical for understanding charge transport mechanisms .

- Terahertz spectroscopy probes intrinsic conductivity without electrode contact artifacts, revealing frequency-dependent responses in thin films .

- In situ UV-vis spectroelectrochemistry identifies redox intermediates and quantifies charge transfer efficiency in electrochemical systems .

Advanced Research Questions

Q. How do doping strategies with TTF-TCNQ enhance thermoelectric performance in composite materials?

Doping single-walled carbon nanotube (SWCNT) films with 0.07 wt% TTF-TCNQ increases the power factor to 248 μW m⁻¹ K⁻² at room temperature, a 51% improvement over undoped SWCNTs. This enhancement arises from optimized charge-carrier injection and reduced correlations between electrical conductivity and Seebeck coefficient. Flexible thermoelectric generators using doped films achieve 17.4 nW output under ΔT = 22.8 K, demonstrating scalability for wearable applications .

Q. What explains the contradictory charge transport mechanisms in TCNQ derivatives (e.g., F₂-TCNQ vs. TCNQ)?

While F₂-TCNQ single crystals exhibit band-like electron mobility due to reduced reorganization energy and enhanced orbital overlap, TCNQ crystals show hopping transport. This discrepancy stems from fluorine substitution in F₂-TCNQ, which stabilizes the lattice and reduces dynamic disorder. Theoretical models must account for substituent effects on electron-phonon coupling to resolve these contradictions .

Q. How do organic heterointerfaces (e.g., TTF-TCNQ with other donors/acceptors) enable novel electronic behaviors?

Interfaces between TTF-TCNQ and crystals like tetramethyltetraselenafulvalene (TMTSF) exhibit small-gap semiconductivity (resistivity ~10 MΩ) despite individual components being highly resistive. Charge transfer at the interface creates a built-in electric field, enabling ambipolar transport in systems like BEDT-TTF/F₂TCNQ cocrystals under low temperatures. Such interfaces are promising for designing organic Mott transistors and memristors .

Q. What methodologies address interfacial adhesion challenges in TTF-TCNQ device fabrication?

Adhesion of TTF-TCNQ on metallic substrates (e.g., chromium) is poor compared to polymers like parylene-N. Standardized adhesion tests (ASTM D3359-97) combined with surface functionalization (e.g., phosphonic acid linkers) improve interfacial bonding. For FETs, covalent anchoring on alumina dielectrics enables stable monolayer devices, which can be chemically doped with F₄TCNQ for ambipolar operation .

Methodological Considerations

- Handling Contradictions in Data : When observing discrepancies in charge transport (e.g., band-like vs. hopping), systematically compare substituent effects, lattice dynamics, and measurement conditions (e.g., temperature, doping concentration) .

- Optimizing Thin-Film Growth : Pre-deposition substrate annealing and post-deposition thermal treatments (e.g., eutectic melting at controlled temperatures) reduce defects and enhance crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.